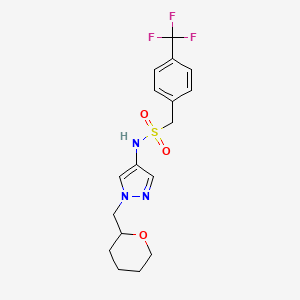![molecular formula C19H17ClN2O3 B2557005 1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione CAS No. 898419-06-2](/img/structure/B2557005.png)
1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms, indicating various biological activities . The specific molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis
The chemical reactions involving pyrrolopyrazine derivatives are not clearly recognized . The specific chemical reactions involving “this compound” are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
A series of pyrazine-based push-pull chromophores, including compounds structurally related to 1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione, have been synthesized to explore their optical absorption and emission properties. These chromophores exhibit strong emission solvatochromism, indicative of a highly polar emitting state characteristic of intramolecular charge transfer (ICT) processes. The study detailed the influences of various electron-donating groups and π-conjugated systems on the emission and ICT, providing insight into the design of novel photophysical materials (Hoffert et al., 2017).
Biological Activities
Research on pyrazole and its derivatives, including structures akin to this compound, has indicated a range of biological activities. For instance, certain derivatives have shown anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities in preclinical models, suggesting potential therapeutic applications (Menozzi et al., 1992). Another study prepared novel compounds incorporating pyrazole moieties, evaluated for antimicrobial and anti-inflammatory activities, highlighting the compound's versatility in drug development (Kendre et al., 2015).
Advanced Materials
Compounds structurally similar to this compound have been utilized in the synthesis of electrochromic materials. A study synthesized novel polymers employing a pyrido[4,3-b]pyrazine unit as the acceptor and various thiophene derivatives as donor units. These polymers exhibited significant changes in transmittance in the near-IR region, suggesting their utility in NIR electrochromic devices (Zhao et al., 2014).
Mecanismo De Acción
Direcciones Futuras
The future directions for the research and development of pyrrolopyrazine derivatives, including “1-[(2-Chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione”, could involve further exploration of their biological activities and action mechanisms . This could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTFUODQPCHCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2556934.png)
![1-(4-Chlorophenyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2556935.png)


![4-(N-methyl-N-phenylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556939.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B2556940.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2556945.png)